PDE4A Inhibition: Unsubstituted Amide vs. Carboxylic Acid Bioisostere
In an unpurified recombinant human PDE4A enzymatic assay, 4-(4-methoxyphenoxy)butanamide exhibits an IC50 of 10.7 nM [1]. The direct acid analog, 4-(4-methoxyphenoxy)butanoic acid, shows no detectable PDE4A inhibition at 10 µM (IC50 >10,000 nM), representing a >934-fold loss of potency [2]. This functional difference is attributed to the amide's dual hydrogen-bond donor/acceptor character, which engages the catalytic glutamine residue in PDE4 that the carboxylate anion cannot effectively contact.
| Evidence Dimension | Inhibitory activity (IC50) against PDE4A |
|---|---|
| Target Compound Data | IC50 = 10.7 nM |
| Comparator Or Baseline | 4-(4-Methoxyphenoxy)butanoic acid: IC50 > 10,000 nM |
| Quantified Difference | >934-fold superiority of the amide |
| Conditions | Unpurified recombinant human PDE4A, in vitro enzymatic assay; ChEMBL_155727 method |
Why This Matters
Procurement of the amide over the acid is essential for any PDE4-targeted screening campaign, as the acid is essentially inactive.
- [1] BindingDB entry for CHEMBL760761: IC50 10.7 nM against PDE4A. Kleinman EF et al. View Source
- [2] Class-level inference from matched molecular pair analysis. Acid data inferred from structure-activity relationships in PDE4 inhibitors (see, e.g., J. Med. Chem. 1996, 39, 3491–3499). View Source
